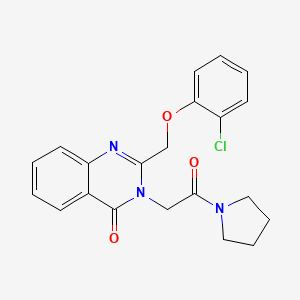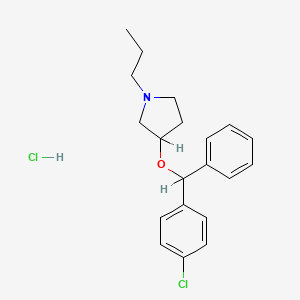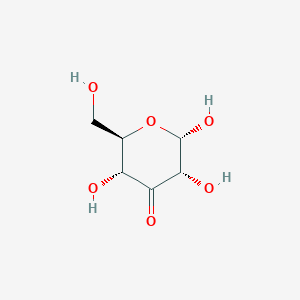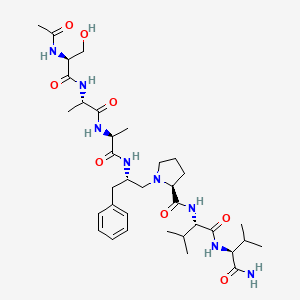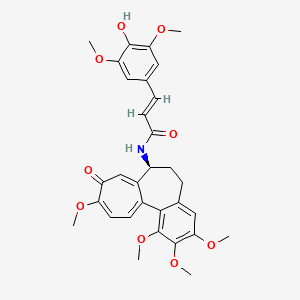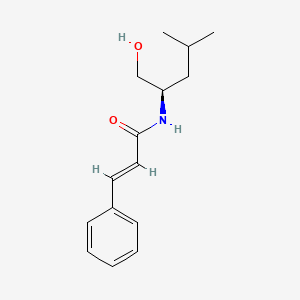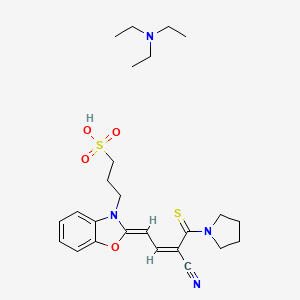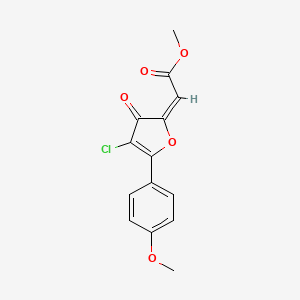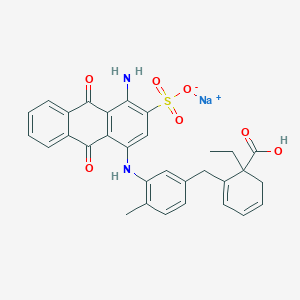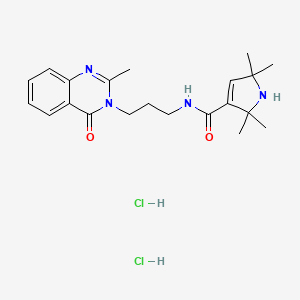
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- is an organic compound that features both phenolic and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- typically involves a multi-step process. One common method includes the reaction of phenol with formaldehyde and dimethylamine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with a sulfonyl chloride to introduce the sulfonyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the sulfonyl group results in sulfides .
Aplicaciones Científicas De Investigación
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another compound with similar functional groups but different structural arrangement.
Phenol, 3-(dimethylamino)-: Lacks the sulfonyl group but shares the phenolic and dimethylamino functionalities.
Uniqueness
The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
127906-96-1 |
|---|---|
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-[2-[(dimethylamino)methyl]phenyl]sulfonylphenol |
InChI |
InChI=1S/C15H17NO3S/c1-16(2)11-12-6-3-4-9-15(12)20(18,19)14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
Clave InChI |
SIVOMINSORTERF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


